N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 850926-02-2
VCID: VC5173511
InChI: InChI=1S/C23H23FN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27)
SMILES: C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C23H23FN2O4S2
Molecular Weight: 474.57

N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide

CAS No.: 850926-02-2

Cat. No.: VC5173511

Molecular Formula: C23H23FN2O4S2

Molecular Weight: 474.57

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide - 850926-02-2

Specification

CAS No. 850926-02-2
Molecular Formula C23H23FN2O4S2
Molecular Weight 474.57
IUPAC Name N-cyclohexyl-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H23FN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27)
Standard InChI Key QXRBLOSXXFBCBT-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-Cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide possesses the molecular formula C₂₃H₂₃FN₂O₄S₂ and a molar mass of 474.57 g/mol . The IUPAC name N-cyclohexyl-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide reflects its three key substituents:

  • A 4-(4-fluorophenyl)sulfonyl group at position 4 of the oxazole ring

  • A phenyl group at position 2

  • A thioacetamide moiety linked to a cyclohexyl amine at position 5 .

The stereoelectronic profile is defined by the electron-withdrawing sulfonyl group (–SO₂–) and the electron-donating thioether (–S–), creating regions of polarized electron density critical for intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number850926-02-2
Molecular FormulaC₂₃H₂₃FN₂O₄S₂
Exact Mass474.57 g/mol
XLogP35.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (oxazole O, SO₂, amide O)
Topological Polar Surface Area118 Ų

Data derived from PubChem and VulcanChem.

Spectroscopic Signatures

The compound’s ¹H NMR spectrum (500 MHz) would exhibit distinct signals:

  • δ 7.8–7.4 ppm: Aromatic protons from phenyl and fluorophenyl groups

  • δ 4.1–3.9 ppm: Cyclohexyl CH₂ groups adjacent to the amide nitrogen

  • δ 3.3 ppm: Thioacetamide methylene (–SCH₂–)

  • δ 1.8–1.2 ppm: Cyclohexyl ring protons .

The infrared spectrum would show stretches for sulfonyl (1350–1160 cm⁻¹), amide carbonyl (1680–1630 cm⁻¹), and C–F (1250–1100 cm⁻¹).

Synthetic Methodology

Reaction Pathways

Synthesis typically follows a multi-step protocol involving:

  • Oxazole Ring Formation: Condensation of N-(2,2-dichloro-1-tosylvinyl)benzamide with thiourea derivatives under basic conditions to yield 4-sulfonyloxazole intermediates .

  • Thioether Coupling: Reaction of 5-mercapto-oxazole intermediates with chloroacetamide derivatives (e.g., N-cyclohexyl-2-chloroacetamide) using polar aprotic solvents like dimethylformamide (DMF) and bases such as triethylamine .

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the target compound .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1DMF, K₂CO₃, 80°C, 12h62%
2N-cyclohexyl-2-chloroacetamide, DMF, Et₃N, rt, 6h58%
3Silica gel (70–230 mesh), EtOAc/hexane (1:3)89% purity

Adapted from methodologies in .

Analytical Validation

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 474.5701 (calculated for C₂₃H₂₃FN₂O₄S₂) . Elemental analysis should align with theoretical values: C 58.21%, H 4.89%, N 5.90%, S 13.51%.

Biological Activity and Mechanistic Insights

Table 3: Antiproliferative Activity of Analogues (10 µM)

Compound% Growth Inhibition (SF-539)Target Pathway
2-[4-(4-Cl-C₆H₄SO₂)-2-Ph-oxazol-5-yl]S-N-(2,4-(OMe)₂C₆H₃)78%Tubulin polymerization
N-Cyclohexyl-2-((4-(4-F-C₆H₄SO₂)-2-Ph-oxazol-5-yl)thio)acetamideData pendingInferred: ROS induction

Data from ; mechanisms extrapolated from structural analogs .

Anti-Inflammatory Activity

Patent WO1996036617A1 highlights 4-(arylsulfonyl)oxazoles as COX-2 inhibitors, with IC₅₀ values <100 nM . The fluorophenyl sulfonyl group in this compound may similarly suppress prostaglandin E₂ synthesis by blocking arachidonic acid binding to COX-2’s hydrophobic channel .

Future Directions

Priority research areas include:

  • In vitro screening against NCI-60 cancer cell panels to identify lead indications

  • SAR optimization through substituent variation at the cyclohexyl and fluorophenyl positions

  • Formulation development to address solubility limitations using lipid-based nanocarriers .

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